![molecular formula C12H15NO5S B5649372 4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5649372.png)
4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of oxazolidinones, including derivatives similar to 4-(hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one, involves several steps, often starting from basic building blocks like amino alcohols or aldehydes. Techniques such as reductive elimination, condensation with aldehydes, and cyclization reactions are commonly employed. In particular, the synthesis of oxazolidinone derivatives has been demonstrated through processes such as the zinc-silver-mediated reductive elimination and the use of bicyclic guanidine as an efficient catalyst for the intramolecular cyclization of glycidyl carbamate derivatives (Thomasberger, Engel, & Feige, 1999); (Yoshida & Endo, 2021).
Molecular Structure Analysis
Oxazolidinones typically exhibit a 5-membered ring structure containing oxygen and nitrogen atoms, which can significantly influence their chemical behavior. Structural studies, including X-ray crystallography, have provided detailed insights into the molecular configurations and stereochemistry of oxazolidinones, revealing the influence of substituents on the ring conformation and overall molecular geometry (García-Merinos et al., 2014).
Chemical Reactions and Properties
Oxazolidinones participate in a variety of chemical reactions, serving as versatile intermediates in organic synthesis. They are involved in reactions such as allylation, where N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones react with allyltrimethylsilane under certain conditions to produce homoallylamines. These reactions showcase the oxazolidinones' ability to engage in stereoselective transformations, making them valuable in the synthesis of complex organic molecules (Marcantoni, Mecozzi, & Petrini, 2002).
properties
IUPAC Name |
3-[2-(benzenesulfonyl)ethyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-8-10-9-18-12(15)13(10)6-7-19(16,17)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWMCVDHREYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)CCS(=O)(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-[2-(phenylsulfonyl)ethyl]-1,3-oxazolidin-2-one |
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